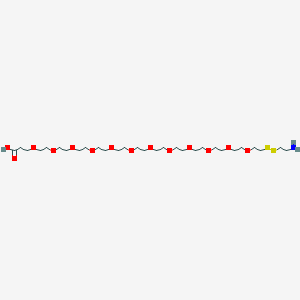
endo-BCN-PEG6-Boc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
endo-BCN-PEG6-Boc is a polyethylene glycol-based PROTAC linker. It is used in the synthesis of a series of PROTACs (proteolysis-targeting chimeras). The compound contains a bicyclo[6.1.0]non-4-yne (BCN) group and a tert-butyl carbamate (Boc) protecting group. The BCN group allows for strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, making it a valuable reagent in click chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of endo-BCN-PEG6-Boc typically involves the following steps:
Formation of the BCN group: The BCN group is synthesized through a series of reactions starting from cyclooctyne derivatives.
Attachment of the PEG chain: The polyethylene glycol (PEG) chain is attached to the BCN group through ether linkages.
Introduction of the Boc protecting group: The Boc group is introduced to protect the amine functionality during subsequent reactions.
The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like copper(I) iodide for the cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems. Quality control measures are stringent to ensure the consistency and reproducibility of the product .
Análisis De Reacciones Químicas
Types of Reactions
endo-BCN-PEG6-Boc undergoes several types of chemical reactions:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This is the primary reaction involving the BCN group, where it reacts with azide-containing molecules to form triazoles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to reveal the free amine group.
Common Reagents and Conditions
SPAAC Reactions: Typically performed in aqueous or organic solvents at room temperature, using azide-containing reagents.
Deprotection Reactions: Boc deprotection is usually carried out using trifluoroacetic acid in dichloromethane
Major Products Formed
Aplicaciones Científicas De Investigación
endo-BCN-PEG6-Boc has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in targeted drug delivery systems and therapeutic applications.
Industry: Utilized in the development of advanced materials and nanotechnology
Mecanismo De Acción
The mechanism of action of endo-BCN-PEG6-Boc involves its role as a linker in PROTACs. PROTACs function by bringing target proteins into proximity with E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target proteins via the proteasome pathway. The BCN group facilitates the conjugation of the linker to azide-containing molecules, while the PEG chain provides flexibility and solubility .
Comparación Con Compuestos Similares
Similar Compounds
endo-BCN-PEG4-Boc: Similar structure but with a shorter PEG chain.
exo-BCN-PEG6-Boc: Similar structure but with an exo-configuration of the BCN group.
BCN-PEG6-NHS: Contains an N-hydroxysuccinimide (NHS) ester instead of the Boc group.
Uniqueness
endo-BCN-PEG6-Boc is unique due to its specific combination of the BCN group, PEG chain length, and Boc protecting group. This combination provides optimal reactivity, solubility, and stability for various applications in click chemistry and PROTAC synthesis .
Propiedades
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H51NO10/c1-30(2,3)41-28(32)10-12-34-14-16-36-18-20-38-22-23-39-21-19-37-17-15-35-13-11-31-29(33)40-24-27-25-8-6-4-5-7-9-26(25)27/h25-27H,6-24H2,1-3H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJQWPAOPDUTFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H51NO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














